Product packaging for MK-8666(Cat. No.:CAS No. 1544739-76-5)

MK-8666

Cat. No.: B609109
CAS No.: 1544739-76-5
M. Wt: 521.628
InChI Key: CODQKEMYZZKQAE-BHOIILBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-8666 is a potent, selective partial agonist of the G-protein-coupled receptor 40 (GPR40, also known as FFAR1) . It was developed as an investigational oral therapy for Type 2 Diabetes Mellitus (T2DM) . Its mechanism of action involves binding to an orthosteric site on GPR40, which is highly expressed in pancreatic beta cells . This activation amplifies glucose-dependent insulin secretion, providing a glucose-lowering effect with a low risk of inducing hypoglycemia in pre-clinical models, a key advantage over some older insulin secretagogues . Clinical and pre-clinical studies have demonstrated the research value of this compound. A phase Ib proof-of-concept study in patients with T2DM showed that once-daily dosing over 14 days robustly reduced fasting plasma glucose in a dose-dependent manner . The compound has a pharmacokinetic profile suitable for once-daily dosing, with a mean apparent terminal half-life of 22-32 hours . Furthermore, this compound has been instrumental in structural biology. Co-crystal structures of this compound bound to GPR40, both alone and in combination with an allosteric agonist, have shed light on the molecular mechanisms of receptor activation and positive binding cooperativity . These findings are valuable for structure-based drug design on GPCRs . It is critical for researchers to note that the clinical development of this compound was discontinued due to liver safety concerns . Studies indicate that this compound can undergo bioactivation to form reactive metabolites, specifically an acyl glucuronide and an acyl CoA thioester, which can lead to the formation of protein adducts and may be a causative mechanism for the observed drug-induced liver injury in model systems . This makes this compound an important tool compound for researching the mechanisms of toxicity and metabolic bioactivation in drug development. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1544739-76-5

Molecular Formula

C29H31NO6S

Molecular Weight

521.628

IUPAC Name

(6R)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C29H31NO6S/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32)/t23?,27?,28-/m1/s1

InChI Key

CODQKEMYZZKQAE-BHOIILBASA-N

SMILES

O=C([O-])[C@@H]1C(C21)CC3=C2C=NC(OCC4=CC=CC(C5=C(C)C=C(OCCCS(=O)(C)=O)C=C5C)=C4)=C3.[NH3+]C(CO)(CO)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-8666;  MK 8666;  MK8666

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of Mk 8666

GPR40 as the Primary Molecular Target of MK-8666

GPR40, also known as the free fatty acid (FFA) receptor 1 (FFAR1), is a class A G protein-coupled receptor predominantly expressed in pancreatic beta cells, intestinal enteroendocrine cells, pancreatic alpha cells, and the central nervous system. frontiersin.orgresearchgate.netpnas.org Endogenous ligands for GPR40 include medium- and long-chain fatty acids, which activate the receptor to modulate processes such as glucose-dependent insulin (B600854) secretion and incretin (B1656795) release. frontiersin.orgresearchgate.netpnas.orgmedchemexpress.com this compound has been identified as a selective agonist for GPR40, indicating that this receptor is its primary molecular target. medkoo.comprobechem.commedchemexpress.com Studies have shown that this compound's effects are mediated through its interaction with GPR40. frontiersin.org

Agonist Classification and Binding Characteristics

This compound is classified as a partial agonist of GPR40. medkoo.comprobechem.comfrontiersin.org This classification is based on its ability to activate the receptor and elicit a functional response, but to a lesser maximal extent compared to full agonists. frontiersin.org The binding of this compound to GPR40 involves specific interactions within the receptor's transmembrane domains. nih.govresearchgate.netlongdom.orgosti.govfrontiersin.org

Orthosteric Binding Mechanisms

While some sources initially described the binding site of partial agonists like this compound and TAK-875 as overlapping significantly with the orthosteric site, offering insights into the receptor's active conformation plos.org, other structural studies indicate that synthetic partial agonists, including this compound and TAK-875, bind to an interhelical site located between transmembrane helices 3 and 4, near the extracellular surface frontiersin.orgresearchgate.netpnas.org. This site is distinct from the binding site of AgoPAM agonists like AP8. frontiersin.orgresearchgate.netpnas.org The carboxylic acid moiety of agonists like this compound and TAK-875 has been shown to interact with a polar network of residues, including arginines and tyrosines, located at the center of the receptor and exposed to the extracellular space. pnas.orgplos.org Specifically, interactions with residues such as Tyr224 and Arg183 have been detected, suggesting the carboxylic group's role in establishing crucial interactions within the binding groove. plos.org

Partial Agonist Activity Profile

As a partial agonist, this compound activates GPR40, primarily leading to the recruitment of Gαq protein and the subsequent increase in intracellular Ca2+ levels in beta cells. frontiersin.orgnih.gov This signaling pathway is associated with glucose-dependent insulin secretion. frontiersin.orgnih.gov In contrast to AgoPAM agonists which can induce both Gαq and Gαs signaling, partial agonists like this compound are primarily associated with Gαq-mediated signaling. frontiersin.orgpnas.orgnih.govresearchgate.net This differential signaling can lead to varied downstream effects compared to AgoPAMs. frontiersin.orgresearchgate.net For instance, in rodent studies, AgoPAM agonists increased GLP-1 and insulin secretion and decreased body weight, while partial agonists like this compound primarily increased insulin secretion. researchgate.netplos.org

Data regarding the potency of this compound has been reported. This compound is described as a potent partial GPR40 agonist with an EC50 of 0.9 nM in certain assays. probechem.com

Here is a table summarizing some reported binding and activity data for this compound:

PropertyValueAssay TypeReference
EC50 (Potency)0.9 nMGPR40 agonist activity (Partial agonist) probechem.com
Binding Site-Interhelical site (TM3-TM4, extracellular) frontiersin.orgresearchgate.netpnas.org
Primary SignalingGαqIn vitro/cellular assays in beta cells frontiersin.orgpnas.orgnih.gov

Allosteric Modulation and Cooperative Binding Phenomena

GPR40 possesses multiple ligand-binding sites, including both orthosteric and allosteric sites. patsnap.comresearchgate.netfrontiersin.orgnih.gov Studies, including radioligand binding experiments and crystal structures, have revealed the existence of positive binding cooperativity between partial agonists like this compound and AgoPAM agonists such as AP8. patsnap.comresearchgate.netnih.govcas.cn

Interactions with Positive Allosteric Modulators (e.g., AP8)

AP8 is characterized as an ago-positive allosteric modulator (ago-PAM) of GPR40. frontiersin.orgmedchemexpress.comnih.govbiorxiv.org AgoPAMs bind to a distinct allosteric site on GPR40, separate from the site where partial agonists like this compound bind. nih.govresearchgate.netlongdom.orgosti.govfrontiersin.orgresearchgate.netpnas.orgnih.gov This allosteric site is located outside the seven-transmembrane helical bundle, in a pocket formed by transmembrane helices 3, 4, 5, and the second intracellular loop (ICL2), facing the lipid bilayer. longdom.orgfrontiersin.orgresearchgate.netpnas.orgnih.gov

The co-binding of this compound and AP8 to GPR40 demonstrates positive cooperativity, meaning the binding of one ligand enhances the binding or activity of the other. patsnap.comresearchgate.netnih.govcas.cn This cooperative effect is bidirectional. patsnap.comnih.govcas.cn In cells expressing GPR40, AgoPAM agonists like AP8 can induce more robust signaling (e.g., inositol (B14025) monophosphate accumulation) compared to partial agonists alone, particularly at lower receptor expression levels. frontiersin.orgresearchgate.net

Structural Basis of Allosteric Cooperativity

Crystal structures of human GPR40 in complex with both the partial agonist this compound and the AgoPAM AP8 have provided significant insights into the structural basis of this cooperative binding. nih.govresearchgate.netlongdom.orgosti.govresearchgate.netfrontiersin.orgnih.govrcsb.org These structures reveal that partial agonists like this compound bind to an interhelical site, while AgoPAMs like AP8 bind to a distinct lipid-facing pocket. nih.govresearchgate.netlongdom.orgosti.govfrontiersin.orgresearchgate.netpnas.orgnih.gov

Comparison of the GPR40-MK-8666 binary complex structure with the GPR40-MK-8666-AP8 ternary complex structure shows an induced-fit conformational coupling between the two binding sites. nih.govresearchgate.netlongdom.orgosti.govpatsnap.comnih.govcas.cnrcsb.org This coupling involves rearrangements of transmembrane helices 3, 4, 5, and 6. patsnap.comnih.govcas.cn Specifically, the binding of AP8 is associated with a rearrangement of transmembrane helices 4 and 5 and the transition of intracellular loop 2 into a short helix. nih.govresearchgate.netlongdom.orgosti.govfrontiersin.orgnih.govrcsb.org These conformational changes likely prime GPR40 to a more active-like state, explaining the observed binding cooperativity between this compound and AP8. nih.govresearchgate.netlongdom.orgosti.govrcsb.org Molecular dynamics simulations further support this, indicating that the movements and rotations of TM3, TM4, TM5, and TM6 are crucial in coupling the conformational changes of the two agonist binding sites. patsnap.comnih.govcas.cn Residues such as Leu138, Leu186, and Leu190 have been identified as playing roles in coordinating these rearrangements, acting in a gear-like manner. patsnap.comcas.cn

The binding of AP8 appears to stabilize the extracellular end of TM4, which in turn helps stabilize the binding of this compound. nih.gov The distinct conformational dynamics of TM4 in the presence or absence of AP8 highlight its role in the allosteric mechanism. nih.gov

Here is a table summarizing the binding sites of this compound and AP8 on GPR40:

LigandBinding Site LocationRelationship to Orthosteric SiteReference
This compoundInterhelical site (between TM3 and TM4, extracellular)Overlaps significantly / Distinct frontiersin.orgresearchgate.netpnas.orgplos.org
AP8Allosteric site (outside TM bundle, TM3-TM4-TM5-ICL2, lipid-facing)Distinct nih.govresearchgate.netlongdom.orgosti.govfrontiersin.orgresearchgate.netpnas.orgnih.gov

Conformational Dynamics of GPR40 Upon this compound Binding

The binding of agonists, including partial agonists like this compound, to GPCRs induces conformational changes in the receptor structure, which are crucial for signal transduction. Studies utilizing crystal structures and molecular dynamics simulations have shed light on the specific rearrangements within GPR40 upon this compound binding. nih.govlongdom.orgnih.gov

Ligand-Induced Transmembrane Helix Rearrangements (e.g., TM3, TM4, TM5, TM6)

This compound binding to GPR40 induces conformational rearrangements in several transmembrane helices, particularly TM4 and TM5. nih.govresearchgate.netrcsb.org These changes are part of an induced-fit conformational coupling between the partial agonist and AgoPAM binding sites. nih.govresearchgate.netnih.gov Molecular dynamics simulations have revealed that the movements and rotations of TM3, TM4, TM5, and TM6 are crucial in coupling the conformational changes between the two agonist binding sites. nih.govpatsnap.com

Specific observations regarding transmembrane helix rearrangements include:

The downward movement and torsion of TM4, causing residues like Leu1334.52 and Ile1304.49 to deflect, affecting the AgoPAM binding site. researchgate.net

The upward movement of TM5, leading to residues like Leu1895.45 and Leu1905.46 moving upward. researchgate.net

The extracellular end of TM6 shifts toward the helix bundle in the apo state, occupying the carboxylate binding subsite, and Tyr2406.51 deflects. researchgate.net Upon this compound binding, the conformation of Tyr2406.51 points toward the this compound binding site, similar to the state when AP8 or both ligands are bound. researchgate.net

The presence of an AgoPAM like AP8 can stabilize the extracellular end of TM4, which interacts with both ligands, and this stabilization may contribute to the observed binding cooperativity. nih.govresearchgate.net

These helical movements are coordinated by specific residues, such as Leu1384.57, Leu1865.42, and Leu1905.46, which act in a gear-like manner to facilitate the rearrangement of residues in both binding pockets. nih.govpatsnap.comcas.cn

Conformational Changes in Intracellular Loops (e.g., ICL2)

In addition to transmembrane helix rearrangements, this compound binding, particularly in conjunction with an AgoPAM, triggers conformational changes in intracellular loops. A notable change is the transition of intracellular loop 2 (ICL2) into a short helix. nih.govlongdom.orgrcsb.orgnih.gov This conformational change in ICL2 is thought to be triggered by the structural rearrangements of TM4 and TM5 and is likely involved in priming GPR40 to a more active-like state, contributing to the binding cooperativity between partial agonists and AgoPAMs. longdom.orgrcsb.orgosti.gov

Signal Transduction Pathways Activated by this compound-GPR40 Engagement

GPR40 is known to couple primarily with Gαq proteins upon activation by agonists like fatty acids and synthetic compounds. nih.govproteopedia.org The engagement of this compound with GPR40 initiates downstream signaling cascades mediated by Gαq.

Gαq-Mediated Signaling Pathway Elucidation

Activation of GPR40 by agonists, including this compound, leads to the activation of the Gαq signaling pathway. nih.govproteopedia.org This pathway is a key mechanism by which GPR40 mediates its cellular effects, such as enhancing glucose-stimulated insulin secretion in pancreatic beta cells. medkoo.comnih.gov Unlike some other GPR40 agonists that can activate both Gαq and Gαs pathways, this compound is described as a Gq-only synthetic agonist in some contexts. pnas.org However, the Gαq pathway is central to the effects of GPR40 partial agonists. nih.gov

Intracellular Calcium Flux Mechanisms

A direct consequence of Gαq activation is the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 then binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. wikipedia.org This increase in intracellular calcium concentration is a critical step in the signal transduction pathway activated by GPR40 agonists, including this compound, and is directly linked to enhanced insulin secretion. nih.govproteopedia.org

Inositol Phosphate (B84403) Generation and Protein Kinase C Activation

Here is a summary of the binding and conformational data:

LigandBinding SiteKey Transmembrane Helices InvolvedKey Intracellular Loop InvolvedObserved Conformational Changes
This compoundOrthosteric (TM3-5, ECL2)TM3, TM4, TM5, TM6ICL2Rearrangements of TM4, TM5, TM6; ICL2 transition to short helix
AP8 (AgoPAM)Allosteric (outside bundle, TM3, TM4, TM5, ICL2)TM3, TM4, TM5, ICL2ICL2Rearrangements of TM4, TM5; ICL2 transition to short helix
This compound + AP8Both Orthosteric and AllostericTM3, TM4, TM5, TM6ICL2Induced-fit coupling, stabilization of TM4, ICL2 helix formation

Here is a summary of the signaling pathway components:

Pathway ComponentRole in GPR40 SignalingActivated by this compound?
Gαq ProteinPrimary coupling partnerYes nih.govproteopedia.org
Phospholipase C (PLC)Hydrolyzes PIP2Yes
Inositol Trisphosphate (IP3)Releases intracellular Ca2+Yes wikipedia.org
Diacylglycerol (DAG)Activates PKCYes
Intracellular Calcium (Ca2+)Key second messenger for insulin secretionIncreased nih.govproteopedia.org
Protein Kinase C (PKC)Downstream effectorActivated plos.org

Metabolic Pathways and Bioactivation Mechanisms of Mk 8666

Phase II Metabolism of MK-8666

The primary metabolic transformations of this compound involve the conjugation of its carboxylic acid moiety, a common feature of Phase II metabolism designed to increase water solubility and facilitate excretion. nih.govresearchgate.net However, for carboxylic acid-containing drugs like this compound, these pathways can also represent bioactivation routes, leading to chemically reactive products. drughunter.comresearchgate.net

In both human and rat hepatocytes, the principal metabolic pathway for this compound is its conversion to an acyl glucuronide (AG). researchgate.netnih.govacs.orgacs.org This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the carboxylic acid group of the parent compound. acs.org The resulting this compound-1-O-β-acyl glucuronide is considered a reactive metabolite. researchgate.netdrughunter.com Acyl glucuronides can be unstable and undergo intramolecular rearrangement (acyl migration) or react with nucleophiles, such as amino acid residues in proteins. researchgate.netacs.org This reactivity has been linked to potential toxicity for various carboxylic acid drugs. acs.orgresearchgate.net

In addition to glucuronidation, a taurine (B1682933) conjugate of this compound has been identified as a metabolite, particularly in studies using rat hepatocytes. researchgate.netnih.govacs.orgacs.org The formation of an amino acid conjugate like the taurine adduct is significant because it strongly suggests the intermediate formation of an acyl-CoA thioester. acs.org This pathway provides an alternative route for the metabolism of the carboxylic acid group.

The bioactivation of this compound can occur through the formation of an acyl CoA thioester. researchgate.netnih.govdrughunter.com This pathway, involving acyl-CoA synthetases, activates the carboxylic acid moiety. While the this compound-CoA thioester itself was detected only in trace amounts in human liver microsomes fortified with cofactors CoA and ATP, its formation is further supported by the detection of the downstream taurine conjugate in rats. researchgate.netnih.govacs.orgacs.org Acyl-CoA thioesters are high-energy intermediates that can readily acylate proteins, representing a significant bioactivation mechanism. researchgate.netresearchgate.net Studies have shown that covalent binding to proteins was higher when liver microsomes were incubated with [3H]this compound in the presence of CoA and ATP compared to incubations with UDPGA, the cofactor for glucuronidation. researchgate.netnih.govacs.org

Key Phase II Metabolites of this compound Identified in In Vitro Systems
MetaboliteMetabolic PathwaySpecies/System DetectedSignificance
Acyl GlucuronideGlucuronidationRat and Human Hepatocytes/MicrosomesMajor metabolite; reactive intermediate. researchgate.netnih.govacs.org
Taurine ConjugateAcyl-CoA Formation followed by Taurine ConjugationRat HepatocytesIndicates the formation of an acyl-CoA intermediate. researchgate.netacs.orgacs.org
Acyl CoA ThioesterAcyl-CoA FormationHuman Liver Microsomes (trace amounts)Reactive bioactivated intermediate. researchgate.netnih.govacs.org

Covalent Protein Adduction by this compound Metabolites

The reactive metabolites generated from this compound, specifically the acyl glucuronide and the acyl CoA thioester, are capable of forming covalent bonds with proteins. researchgate.netnih.gov This irreversible binding, or protein adduction, has been demonstrated in both rat and human hepatocytes. researchgate.netacs.org The identification of specific amino acid targets provides direct evidence of this bioactivation process.

Following incubation with this compound and subsequent protease digestion of liver cell pellets, specific amino acid adducts have been identified. researchgate.netnih.gov These adducts result from the transacylation reactions of the reactive metabolites with nucleophilic amino acid residues on proteins. Three distinct adducts, designated A1, A2, and A3, were characterized as this compound being covalently bound to lysine (B10760008), serine, and cysteine residues, respectively. researchgate.netnih.govacs.org These transacylated products were detected in liver microsomes from both rats and humans when fortified with either UDPGA (implicating the acyl glucuronide) or CoA and ATP (implicating the acyl CoA thioester). researchgate.netnih.gov

A separate class of protein modifications, termed glycation adducts, was also identified. researchgate.netnih.gov These adducts (designated A4a-c) are formed through a more complex mechanism initiated by the this compound acyl glucuronide. researchgate.netnih.govacs.org The acyl glucuronide undergoes an intramolecular rearrangement to form ring-opened aldehyde intermediates. nih.govacs.org These aldehydes can then react with the primary amine group of lysine residues on proteins to form Schiff base (imine) adducts. researchgate.netnih.gov This process represents a distinct pathway of protein adduction that is specifically mediated by the acyl glucuronide metabolite. nih.gov

Identified Protein Adducts of this compound Metabolites
Adduct IDAdduct TypeMechanismAmino Acid TargetReactive Metabolite Precursor
A1TransacylationAcylation of amino acid residueLysineAcyl Glucuronide / Acyl CoA Thioester
A2TransacylationAcylation of amino acid residueSerineAcyl Glucuronide / Acyl CoA Thioester
A3TransacylationAcylation of amino acid residueCysteineAcyl Glucuronide / Acyl CoA Thioester
A4a-cGlycationRearrangement to aldehyde, condensation with amine groupLysineAcyl Glucuronide

Role of Cofactors (UDPGA, CoA/ATP, GSH) in Adduct Formation

The bioactivation of this compound into reactive metabolites capable of forming protein adducts is highly dependent on the presence of specific enzymatic cofactors. In vitro studies using liver microsomes have elucidated the roles of Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), Coenzyme A (CoA) with adenosine (B11128) triphosphate (ATP), and glutathione (B108866) (GSH) in these processes. nih.gov

UDPGA: The presence of UDPGA facilitates the formation of an acyl glucuronide (AG) metabolite of this compound. nih.govacs.org This AG conjugate is itself reactive and can lead to the formation of both transacylated protein adducts and glycation adducts. nih.gov The glycation adducts arise from the rearrangement of the this compound-1-O-β-acyl glucuronide into reactive ring-opened aldehydes, which then condense with lysine residues on proteins. nih.gov

CoA and ATP: In incubations supplemented with CoA and ATP, this compound is converted into a reactive acyl-CoA thioester. researchgate.netnih.gov This pathway has been shown to result in higher levels of covalent binding to proteins compared to the UDPGA-mediated pathway. acs.orgnih.gov The acyl-CoA intermediate directly transacylates nucleophilic residues on proteins, such as lysine, serine, and cysteine. nih.gov

GSH: Glutathione plays a protective role by trapping reactive intermediates. The addition of GSH to microsomal incubations containing CoA and ATP was found to significantly reduce the levels of covalent binding to proteins mediated by the acyl-CoA thioester, with reductions of 41-45% observed. acs.orgnih.gov This occurs through the formation of a transacylated GSH adduct, effectively detoxifying the reactive acyl-CoA metabolite. nih.gov A trace amount of this this compound-SG adduct has been detected in human liver microsomes fortified with CoA, ATP, and GSH. acs.orgnih.gov

In Vitro Metabolic Profiling Studies

To characterize the metabolic pathways of this compound, extensive in vitro studies have been conducted using both hepatocyte suspension models and liver microsomal systems from rats and humans. These studies have been crucial in identifying the primary metabolites and reactive intermediates of the compound. researchgate.netnih.gov

Hepatocyte Suspension Models (Rat and Human)

Incubations of this compound in primary hepatocyte suspensions from both rats and humans have revealed species-specific differences in metabolism, while also highlighting a common major pathway. acs.orgnih.gov

In both rat and human hepatocytes, the primary metabolite formed was the this compound acyl glucuronide. researchgate.netnih.gov This indicates that glucuronidation of the carboxylic acid moiety is a major clearance pathway in both species. researchgate.net

Table 1: Comparative Metabolites of this compound in Rat and Human Hepatocytes
MetaboliteRat HepatocytesHuman HepatocytesImplication
Acyl GlucuronideMajorMajorPrimary metabolic pathway in both species.
Taurine ConjugateDetectedNot DetectedIndicates species difference; suggests formation of a reactive acyl-CoA intermediate in rats.

Liver Microsomal Incubation Systems

Liver microsomal incubation systems, fortified with specific cofactors, have been instrumental in confirming the bioactivation pathways of this compound and identifying the resulting protein adducts. nih.gov Protease digestion of microsomal pellets followed by analysis allowed for the identification of specific amino acid adducts. acs.orgnih.gov

UDPGA-Fortified Microsomes: In both rat and human liver microsomes supplemented with UDPGA, adducts resulting from the acyl glucuronide pathway were detected. These included transacylated adducts on lysine (A1), serine (A2), and cysteine (A3) residues, as well as glycation adducts on lysine residues (A4a-c). nih.gov

CoA/ATP-Fortified Microsomes: When microsomes were fortified with CoA and ATP, the transacylated adducts (A1-A3) were again detected, consistent with the formation of a reactive acyl-CoA thioester. acs.orgnih.gov Covalent binding was observed to be higher in this system compared to the UDPGA-fortified system. nih.gov

Table 2: Protein Adducts of this compound Detected in Fortified Liver Microsomes
Adduct TypeAmino Acid ResidueDetected with UDPGADetected with CoA/ATP
Transacylation (A1)LysineYesYes
Transacylation (A2)SerineYesYes
Transacylation (A3)CysteineYesYes
Glycation (A4a-c)LysineYesNo

Preclinical In Vivo Metabolic Investigations

While in vitro studies have provided a detailed picture of the bioactivation potential of this compound, information regarding its in vivo metabolic fate in preclinical species is less detailed in the public domain. The selection of appropriate animal models for safety testing relies on comparing metabolic profiles across species to ensure that human metabolites are adequately represented. nih.gov

Comparative Metabolism in Rodent Models (e.g., Rats)

The in vitro findings in rat hepatocytes provide the most direct insight into the expected metabolic pathways in rodent models. The formation of both an acyl glucuronide and a taurine conjugate in rat hepatocytes suggests that two primary pathways exist for the clearance and bioactivation of the carboxylic acid moiety in this species. researchgate.netnih.gov The presence of the taurine conjugate is a key finding, as taurine conjugation of xenobiotic carboxylic acids is known to occur in rodents and is preceded by the formation of an acyl-CoA thioester. researchgate.netnih.gov This confirms that the acyl-CoA bioactivation pathway observed in vitro is relevant to this species.

Metabolism in Non-Rodent Models (e.g., Minipigs, Monkeys)

Specific in vivo metabolic studies detailing the profile of this compound in non-rodent species such as minipigs and monkeys are not extensively available in published literature. The selection of a non-rodent species for preclinical toxicology studies is driven by the need for a metabolic profile that closely resembles that of humans. altasciences.com Non-human primates are often selected due to their genetic homology to humans, while minipigs are increasingly used due to similarities in key metabolic enzyme pathways, such as certain cytochrome P450s, that may be absent in other non-rodent models like dogs. altasciences.com

Given that the acyl glucuronide was the major metabolite in human hepatocytes, it would be expected that a relevant non-rodent model would also demonstrate this as a primary metabolic pathway. The absence of taurine conjugation in human hepatocytes suggests this pathway may be rodent-specific and less relevant for predicting human metabolic fate. researchgate.netnih.gov

Assessment of Metabolite Profiles in Biological Matrices

The investigation into the metabolic fate of this compound has been crucial in understanding its bioactivation and potential mechanisms of toxicity. The assessment of metabolite profiles has primarily been conducted using in vitro models, including hepatocytes and liver microsomes from both human and rat origins. These studies have successfully identified the key metabolites and metabolic pathways involved in the biotransformation of this compound.

Research into the metabolism of this compound was prompted by observations of liver safety concerns during Phase I clinical trials, which ultimately led to the discontinuation of its development. acs.orgnih.gov The primary focus of subsequent metabolic studies was to determine if chemically reactive metabolites could be responsible for the observed drug-induced liver injury (DILI). acs.orgnih.gov

In vitro experiments with rat and human hepatocytes revealed that this compound is principally metabolized to an acyl glucuronide. acs.orgnih.gov This metabolic conversion was observed in hepatocytes from both species. acs.orgnih.gov In addition to the acyl glucuronide, a taurine conjugate of this compound was also identified as a metabolite, specifically in rat hepatocytes. acs.orgnih.govresearchgate.net

Further investigations using cofactor-fortified liver microsomes from rats and humans provided more detailed insights into the formation of these metabolites and other reactive intermediates. In liver microsomes supplemented with uridine 5'-diphospho-glucuronic acid (UDPGA), the formation of this compound-1-O-β-acyl glucuronide was confirmed. acs.orgnih.gov This metabolite was found to be capable of rearranging into ring-opened aldehydes, which can subsequently form glycation adducts with lysine residues of proteins. acs.orgnih.gov

When liver microsomes were fortified with coenzyme A (CoA) and adenosine triphosphate (ATP), a different bioactivation pathway was identified. acs.orgnih.gov Under these conditions, a reactive acyl-CoA thioester of this compound was formed. acs.orgnih.gov This intermediate was shown to be involved in the transacylation of lysine, serine, and cysteine residues on proteins. acs.orgnih.gov A trace amount of the CoA thioester metabolite and its transacylated glutathione (GSH) adduct were also detected in human liver microsomes fortified with CoA, ATP, and GSH. acs.orgnih.gov

The following tables summarize the identified metabolites of this compound and the biological matrices in which they were detected based on these in vitro studies.

Table 1: Identified Metabolites of this compound in In Vitro Biological Systems

Metabolite NameChemical ClassBiological SystemSpecies
This compound-1-O-β-acyl glucuronideAcyl GlucuronideHepatocytes, Liver MicrosomesHuman, Rat
This compound Taurine ConjugateTaurine ConjugateHepatocytesRat
This compound Acyl-CoA ThioesterAcyl-CoA ThioesterLiver MicrosomesHuman, Rat
This compound-GSH AdductGlutathione AdductLiver MicrosomesHuman

Table 2: Protein Adducts of this compound Detected in In Vitro Systems

Adduct TypePrecursor MetaboliteAmino Acid Residues ModifiedBiological SystemSpecies
Transacylation AdductsThis compound Acyl-CoA ThioesterLysine, Serine, CysteineHepatocytes, Liver MicrosomesHuman, Rat
Glycation AdductsThis compound-1-O-β-acyl glucuronideLysineLiver MicrosomesHuman, Rat

These findings collectively indicate that the metabolism of the carboxylic acid moiety of this compound can lead to the formation of at least two types of reactive metabolites: a reactive acyl glucuronide and an acyl-CoA thioester. acs.orgnih.gov Both of these intermediates have demonstrated the ability to covalently modify proteins, which is a potential mechanism for the drug-induced liver injury observed in clinical trials. acs.orgnih.gov

Synthetic Chemistry and Chemical Biology Applications of Mk 8666

Advanced Synthetic Methodologies for MK-8666 and Analogues

Developing advanced synthetic methodologies for this compound and its analogues is crucial for efficient and scalable production. The complexity of the molecule requires strategies that can accurately establish multiple stereocenters and construct the unique bicyclic ring system.

Scalable and Efficient Synthetic Routes

A key objective in the synthesis of this compound has been the development of scalable and efficient routes suitable for producing material on a larger scale. A scalable and efficient synthesis was developed starting from a simple pyridine (B92270) building block acs.orgresearchgate.net. This route involves several key steps designed to assemble the "headpiece" (the tricyclic pyridine portion) and the "tailpiece" (the biaryl portion) before their final coupling acs.org.

One approach involved building a key keto-ester intermediate from a triester and a difunctionalized-5-halo-4-picoline acs.org. Alkylation of a commercially available triester with a chloromethylpyridine derivative was accomplished using sodium methoxide (B1231860) acs.org. Subsequent steps involved decarboxylation and lithiation/ring closure to form the desired ketone acs.org. An improved yield in the lithiation/cyclization step was achieved by reversing the sequence, performing lithium-bromide exchange and cyclization on the triester intermediate acs.org.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic approaches have been integral to the synthesis of this compound, particularly for establishing the correct stereochemistry at challenging centers. These methods combine chemical transformations with enzymatic catalysis to leverage the high selectivity offered by enzymes. A chemoenzymatic route based on dynamic kinetic resolution has been developed for the synthesis of this compound nih.govfrontiersin.org.

Enzymatic Dynamic Kinetic Resolution of Ketones

Enzymatic dynamic kinetic resolution (DKR) of ketones is a pivotal strategy employed in the synthesis of this compound to control the stereochemistry at two centers simultaneously acs.orgresearchgate.netnih.gov. This process involves the selective enzymatic reduction of one ketone enantiomer while the other enantiomer is racemized in situ, allowing for the theoretical conversion of the entire racemic mixture into a single stereoisomer product beilstein-journals.org.

In the synthesis of this compound, a key step involved the enzymatic dynamic kinetic reduction of an unactivated ketone intermediate acs.orgresearchgate.netnih.gov. This reaction was crucial for setting the stereochemistry at two centers within the molecule acs.orgresearchgate.netnih.gov. Screening of various ketoreductases (KREDs) was performed to identify an enzyme with the desired selectivity nih.govfrontiersin.org.

Research findings indicate that the DKR of a specific keto-ester intermediate using an optimized ketoreductase provided the desired trans alcohol with high diastereomeric ratio (>30:1 dr) and excellent enantiomeric excess (>99% ee) acs.orgresearchgate.netnih.gov. This enzymatic transformation was highly efficient, proceeding in high yield thieme-connect.com.

Intermediate KetoneEnzyme UsedProduct StereochemistryDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
Keto-ester 72Optimized KRED 264(6S,7S)-alcohol 73>30:1>99%97 thieme-connect.com

This enzymatic DKR approach allowed for the stereodivergent synthesis of all four diastereomers of the hydroxy-ester intermediate in high yield and selectivity acs.orgresearchgate.netnih.gov.

Directed Evolution of Ketoreductases for Stereocontrol

Directed evolution has been leveraged to optimize the performance of ketoreductases used in the synthesis of this compound, specifically to enhance stereocontrol acs.orgresearchgate.netnih.gov. Directed evolution is a process that mimics natural selection in a laboratory setting to engineer enzymes with desired properties, such as improved activity, stability, or stereoselectivity nobelprize.org.

In the context of this compound synthesis, directed evolution was applied to generate an optimized ketoreductase (specifically KRED 264) that could effectively catalyze the dynamic kinetic reduction of the key ketone intermediate with high diastereoselectivity and enantioselectivity acs.orgresearchgate.netnih.govfrontiersin.orgnih.gov. This optimized enzyme was critical in achieving the desired trans alcohol product with >30:1 dr and >99% ee acs.orgresearchgate.netnih.govfrontiersin.orgnih.gov. The development of such tailored biocatalysts through directed evolution highlights the power of this technique in enabling efficient and stereoselective synthetic routes to complex molecules nobelprize.org.

Stereoselective Synthesis of Chiral Intermediates and Diastereomers

The synthesis of this compound involves the stereoselective construction of multiple chiral centers. Achieving high stereocontrol is paramount to obtaining the desired enantiomer with the correct absolute and relative configurations. The molecule features three contiguous stereocenters within its pyridine-fused bicyclo[3.1.0]hexane core acs.org.

Beyond the enzymatic DKR for one key intermediate, other strategies are employed for stereoselective synthesis. While specific details for all chiral intermediates were not extensively covered in the search results beyond the DKR step, the ability to prepare all four diastereomers of the hydroxy-ester intermediate in high yield and selectivity using different ketoreductases demonstrates control over the stereochemical outcome acs.orgresearchgate.netnih.govfrontiersin.orgnih.gov.

A challenging intramolecular displacement reaction was also carried out to form the cyclopropane (B1198618) ring system with perfect control of endo/exo selectivity acs.orgresearchgate.netnih.gov. This step is crucial for establishing the correct bicyclic structure and its associated stereochemistry. The use of a weaker leaving group, such as a phosphate (B84403) ester, was found to be critical for the success and selectivity of this cyclopropanation step thieme-connect.com. Methyl tert-butyl ether (MTBE) was identified as a superior solvent for this transformation thieme-connect.com.

Key Coupling Strategies (e.g., Palladium-Catalyzed C-O Coupling)

Coupling strategies are essential for joining molecular fragments during the synthesis of complex compounds like this compound. Palladium-catalyzed coupling reactions are widely used in organic synthesis for forming carbon-carbon, carbon-nitrogen, carbon-oxygen, and other bonds researchgate.net.

A key endgame coupling strategy in the synthesis of this compound relies on a palladium-catalyzed C-O coupling reaction acs.orgresearchgate.netnih.govresearchgate.netcolab.ws. This reaction is used to connect the "headpiece" (the chloropyridine portion) with the "tailpiece" (the benzylic alcohol portion) acs.orgresearchgate.netnih.govresearchgate.netcolab.ws.

Research indicates that a Pd-catalyzed C-O coupling was employed to join the headpiece chloropyridine with the benzylic alcohol tailpiece acs.orgresearchgate.netnih.govresearchgate.netcolab.ws. For this specific coupling, milling of the Cs2CO3 base was deemed critical to obtain reproducible and robust results acs.org. The reaction was carried out in toluene (B28343) at 80 °C for 4 hours, utilizing Pd(OAc)2 and BrettPhos as the catalyst system thieme-connect.com. This step successfully coupled the two major fragments to form the final this compound structure thieme-connect.com.

Coupling PartnersCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Chloropyridine headpiece, Benzylic alcohol tailpiecePd(OAc)2, BrettPhosCs2CO3Toluene80491 thieme-connect.com

Microbial Biotransformation for Targeted Metabolite Synthesis

Microbial biotransformation offers a valuable approach for synthesizing drug metabolites, complementing traditional chemical synthesis methods. hyphadiscovery.comhyphadiscovery.comresearchgate.net This technique leverages the enzymatic machinery of microorganisms to perform specific chemical transformations on a substrate molecule. hyphadiscovery.comresearchgate.netnih.gov

Enzymatic Synthesis of O-Glucuronides

Glucuronidation is a significant phase 2 metabolic pathway for many drugs and xenobiotics, catalyzed by UDP-glucuronosyltransferases (UGTs). hyphadiscovery.comhyphadiscovery.com This process involves the conjugation of glucuronic acid to a substrate, typically resulting in more hydrophilic metabolites that are readily eliminated from the body. hyphadiscovery.comhyphadiscovery.com While chemical synthesis of glucuronides can be challenging, particularly for certain types like O-glucuronides involving sterically hindered hydroxyl groups, microbial biotransformation has proven effective. hyphadiscovery.com In the case of this compound, microbial biotransformation was successfully employed to synthesize its O-glucuronide, which was needed for stability testing. hyphadiscovery.com This was particularly useful because the tertiary alcohol in this compound was resistant to chemical O-glucuronide formation, likely due to steric hindrance. hyphadiscovery.com The microbial method successfully generated both the O-glucuronide and the acyl glucuronide of this compound. hyphadiscovery.com The O-glucuronide synthesized via a small-scale microbial biotransformation (50 ml) yielded 0.46 mg of pure material, with its structure confirmed by NMR spectroscopy. hyphadiscovery.com This microbially synthesized O-glucuronide showed identical chromatographic retention time and molecular ion to a reference standard produced by incubation with recombinant human UGT1A4. hyphadiscovery.com

Utility in Generating Difficult-to-Synthesize Metabolites

Microbial biotransformation is particularly advantageous for producing metabolites that are challenging to synthesize through conventional chemical routes or those that arise from sequential metabolic reactions. hyphadiscovery.comhyphadiscovery.comnih.gov For this compound, while the acyl glucuronide could be synthesized chemically, the O-glucuronide presented difficulties due to steric hindrance around the tertiary alcohol group. hyphadiscovery.com Microbial biotransformation provided a successful route to access this difficult-to-synthesize O-glucuronide metabolite. hyphadiscovery.com The ability of microbes to mimic mammalian metabolic pathways, including phase 1 and phase 2 reactions, makes them valuable tools for generating a diverse range of metabolites, including those formed through multi-step or mixed pathways. hyphadiscovery.comnih.gov

This compound as a Chemical Probe for Target Identification

Target identification is a critical step in drug discovery, particularly for compounds emerging from phenotypic screens where the molecular target is unknown. wikipedia.orgnih.govresearchgate.net Chemical probes, designed to interact with specific proteins, play a key role in elucidating these interactions. wikipedia.orgnih.gov

Design and Synthesis of Photoaffinity Labels (PAL)

Photoaffinity labeling (PAL) is a widely used technique in chemical proteomics for identifying protein targets. nih.govresearchgate.net PAL probes incorporate a photoactivatable group, such as a diazirine, which upon irradiation with light forms a highly reactive intermediate (e.g., a carbene) that covalently binds to nearby molecules, ideally the target protein. nih.govresearchgate.net An affinity handle, such as biotin, is also typically included to facilitate enrichment of labeled proteins. researchgate.net The design and synthesis of effective PAL probes require careful consideration of the linker, the photoactivatable group, and the affinity tag to ensure specific labeling of the target protein. nih.gov While the specific design and synthesis of a diazirine-based PAL probe for this compound are not detailed in the provided text, the concept of using this compound as a base structure for such probes is discussed in the context of photocatalytic target identification. pnas.orgresearchgate.net

Photocatalytic Target Identification Using Iridium Conjugates

Traditional UV-based PAL methods can suffer from limitations such as high background labeling, poor sensitivity, and low cross-linking yields, especially when targeting low-abundance membrane proteins. pnas.orgresearchgate.netbiorxiv.org To overcome these challenges, photocatalytic target identification strategies have been developed. pnas.orgresearchgate.netbiorxiv.org One such approach utilizes iridium conjugates of small molecules to enable visible light-mediated activation of a photoactivatable group, leading to catalytic signal amplification. pnas.orgresearchgate.netbiorxiv.orgchinesechemsoc.org In this method, an iridium complex acts as a photocatalyst, binding to the target protein via the conjugated small molecule (e.g., this compound). pnas.orgresearchgate.net Upon visible light irradiation, the iridium catalyst activates a proximal diazirine warhead, generating a reactive carbene species that labels the target protein. pnas.orgresearchgate.netchinesechemsoc.org This catalytic process results in multiple labeling events per probe, leading to enhanced target enrichment. researchgate.netbiorxiv.org An iridium conjugate of this compound (this compound-Ir) has been prepared and successfully used for the extracellular photocatalytic target identification of GPR40, the known target of this compound, on the surface of HEK293T cells expressing GPR40. pnas.orgresearchgate.netresearchgate.net

Application in Chemoproteomics for Binding Partner Elucidation

Chemoproteomics encompasses a range of techniques aimed at identifying and characterizing protein-small molecule interactions on a proteome-wide scale. wikipedia.orgeu-openscreen.eueu-openscreen.eu This is crucial for understanding the mechanism of action of drugs and identifying potential off-target interactions that could contribute to toxicity. wikipedia.orgeu-openscreen.eu The photocatalytic target identification method using this compound-Ir is an application of chemoproteomics. pnas.orgresearchgate.net By using this probe and subsequent proteomic analysis, researchers can identify the proteins that this compound binds to in a cellular context. pnas.orgresearchgate.netchinesechemsoc.org Label-free proteomic analysis using the this compound-Ir photocatalytic method revealed significant enrichment for GPR40 compared to experiments where the labeling was competed off with excess unmodified this compound ligand. pnas.orgresearchgate.netresearchgate.net This demonstrates the utility of this approach in specifically identifying the target protein and elucidating binding partners of this compound within a complex biological system. pnas.orgresearchgate.netchinesechemsoc.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound73051869
Iridium (elemental)23924
Luteolin-7-O-glucuronide25245094
Luteolin 3'-O-glucuronide10253785
Morphine-3-glucuronide5484731
Hesperetin 3'-glucuronide46896123
Lithocholate 3-o-glucuronide126511, 129011091
This compound tromethamine131633978

Data Tables

While detailed quantitative data tables were not extensively provided in the search results beyond descriptions of enrichment levels and yields, the following summarizes key findings:

ApplicationMethod UsedKey FindingCitation
Synthesis of this compound O-GlucuronideMicrobial BiotransformationSuccessfully generated O-glucuronide (0.46 mg from 50 ml scale) and acyl glucuronide. hyphadiscovery.com
Comparison of PAL vs. Photocatalytic Target IDWestern Blot (Streptavidin staining)Classical PAL probes showed no visible GPR40 enrichment; this compound-Ir conjugate showed a band for GPR40. pnas.orgresearchgate.netresearchgate.net
Target Identification of GPR40Label-free Proteomics (this compound-Ir)Revealed considerable enrichment for GPR40 compared to off-compete control. pnas.orgresearchgate.netresearchgate.net
This compound Metabolism in HepatocytesIn vitro (Hepatocytes, Liver Microsomes)Primarily metabolized to acyl glucuronide; also formed CoA thioester. researchgate.netdrughunter.com

Advanced Research Methodologies Applied to Mk 8666 Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a crucial role in understanding the dynamic behavior of MK-8666 and its interactions with GPR40 at the atomic level. These methods allow researchers to simulate biological processes and predict molecular properties.

Gaussian Accelerated Molecular Dynamics (GaMD) Simulations for Conformational Analysis

Gaussian Accelerated Molecular Dynamics (GaMD) is an enhanced sampling method used to study the conformational dynamics of large proteins, including GPCRs like GPR40. nih.gov GaMD simulations have been performed on human GPR40 (hGPR40) to investigate the molecular mechanisms, such as the positive binding cooperativity observed between partial agonists like this compound and full allosteric modulators (AgoPAMs) such as AP8. patsnap.comnih.govresearchgate.netcas.cn

These simulations provide detailed information at the atomic level regarding the conformational coupling between different binding sites on GPR40. patsnap.comresearchgate.net For instance, GaMD simulations have revealed that the presence of AP8 can stabilize the binding of this compound in a ternary complex (GPR40-MK-8666-AP8) compared to the binary complex (GPR40-MK-8666). nih.gov The fluctuation of the Root Mean Square Deviation (RMSD) of this compound was observed to be more stable in the presence of AP8 during simulations. nih.gov

GaMD simulations have also shed light on the induced-fit conformational coupling between the partial agonist and AgoPAM binding sites, involving rearrangements of transmembrane helices. cas.cn The movements and rotations of specific residues, such as Leu138, Leu186, and Leu190, have been shown to coordinate the rearrangements of residues in the two pockets, suggesting a gear-like movement mechanism. patsnap.comcas.cn

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a receptor (GPR40). eyesopen.com This method helps in understanding how this compound fits into the GPR40 binding site and the key interactions involved. Studies have utilized molecular docking to investigate the molecular underpinnings of interactions between GPR40 and various compounds, including this compound. mdpi.com

Binding energy calculations, often performed in conjunction with molecular dynamics simulations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), estimate the strength of the interaction between this compound and GPR40. nih.gov These calculations can quantify the contribution of individual residues to the total binding energy. nih.gov For example, MM/GBSA analysis has shown that residues like Trp150 and Leu158 significantly contribute to the total binding energy of this compound in complex with GPR40 and AP8. nih.gov

The binding free energy of this compound has been estimated under different conditions, such as in the binary complex with GPR40 and in the ternary complex with GPR40 and AP8. nih.gov These calculations have indicated that the presence of AP8 can increase the binding affinity of this compound. nih.gov

Table 1: Estimated Binding Free Energy of this compound

SystemBinding Free Energy (kcal/mol)
GPR40-MK-8666-18.25
GPR40-MK-8666-AP8-25.45

Data derived from MM/GBSA calculations in GaMD simulations. nih.gov

Virtual Screening and Ligand-Based Design Principles

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify potential drug candidates that are likely to bind to a target protein. eyesopen.com While the search results did not provide specific details on large-scale virtual screening efforts explicitly focused on discovering new compounds based on this compound's interaction with GPR40, the structural information obtained from studies on this compound, including its binding mode and the characteristics of the GPR40 binding pocket, is valuable for both structure-based and ligand-based design principles. nih.govnih.govpnas.org

Ligand-based design principles utilize information about known active compounds, such as this compound, to design or identify new molecules with similar biological activity. This can involve developing pharmacophore models based on the crucial interactions observed between this compound and GPR40 residues. nih.gov

Machine Learning Approaches in Predicting Compound Interactions

Machine learning approaches are increasingly being integrated into computational drug discovery workflows. These methods can be used to build predictive models for compound-protein interactions, binding affinity, and other relevant properties. acs.orgresearchgate.net Studies exploring GPR40-targeting agonists have incorporated machine learning modeling alongside techniques like docking and molecular dynamics simulations to identify potential new agonists. researchgate.netplos.org While direct application of machine learning solely focused on predicting this compound interactions was not explicitly detailed in the search results, the methodologies applied to GPR40 agonists, in general, are relevant and indicate the potential for such approaches in understanding and predicting the behavior of compounds like this compound.

Structural Biology Techniques

Structural biology techniques provide experimental data on the three-dimensional structure of proteins and their complexes with ligands, offering crucial insights into molecular interactions.

X-Ray Crystallography of GPR40-MK-8666 Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. The crystal structures of human GPR40 in complex with this compound have been determined, providing high-resolution data on the binding site and the conformational state of the receptor upon this compound binding. nih.govnih.govrcsb.orgebi.ac.uk

Specifically, the crystal structure of the binary complex of hGPR40 with this compound has been reported at a resolution of 2.2 Å (PDB entry 5TZR). nih.govrcsb.orgebi.ac.uk Additionally, the crystal structure of the ternary complex of hGPR40 with both this compound and the AgoPAM AP8 has been determined at a resolution of 3.2 Å (PDB entry 5TZY). nih.govmdpi.comrcsb.org

These structures reveal that this compound binds to an interhelical site within GPR40. pnas.orgpnas.org Comparison of the binary and ternary complex structures has revealed induced-fit conformational changes in GPR40 upon ligand binding, including rearrangements of transmembrane helices 4 and 5 and a transition in intracellular loop 2. nih.govrcsb.orgproteopedia.org These structural insights are critical for understanding the mechanism of GPR40 activation and the cooperative binding observed between this compound and AgoPAMs. nih.govrcsb.org The high-resolution crystal structures of GPR40 bound to this compound serve as valuable starting points for computational studies, such as molecular dynamics simulations and docking, providing a structural framework for investigating ligand-receptor interactions. nih.govnih.govmdpi.com

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique used to determine the high-resolution structures of biological macromolecules, their complexes, and cellular components. utmb.edu While specific published studies detailing the Cryo-EM structure of this compound in complex with GPR40 were not identified in the provided search results, Cryo-EM is a relevant method for gaining structural insights into receptor-ligand interactions. Research into the molecular mechanism of GPR40, including its interaction with agonists like this compound, has explored the conformational changes of transmembrane helices upon ligand binding, suggesting the utility of structural biology techniques in this area. cas.cn Cryo-EM facilities equipped for studying the structures of macromolecules and their complexes are available, highlighting the general applicability of this method to understanding the structural basis of drug-receptor interactions. utmb.edu

Advanced Bioanalytical Techniques

Advanced bioanalytical techniques have been crucial in characterizing the metabolic fate and interactions of this compound. These methods provide detailed information on metabolites, their structures, and their potential to bind covalently to biological molecules.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Metabolite Characterization

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a widely used technique for the identification and characterization of drug metabolites. mdpi.comnih.govnih.gov In studies involving this compound, LC-HRMS was employed to characterize its metabolism and identify protein adducts formed by reactive metabolites. researchgate.netacs.org This technique allows for accurate mass determination and provides structural information through MS/MS fragmentation patterns. mdpi.comnih.gov Research indicated that this compound was primarily metabolized to an acyl glucuronide in both rat and human hepatocytes. acs.orgnih.gov Additionally, a taurine (B1682933) conjugate was detected in rat hepatocytes. acs.orgnih.gov LC-HRMS analysis of digested hepatocyte pellets revealed the formation of amino acid adducts, identified as transacylated products with lysine (B10760008), serine, and cysteine residues, as well as glycation adducts resulting from the rearrangement of the acyl glucuronide metabolite. researchgate.netacs.org

Radiometric Profiling for Metabolic Turnover and Covalent Binding Studies

Radiometric profiling, particularly using radiolabeled compounds, is a sensitive method for assessing metabolic turnover and quantifying covalent binding to proteins. Studies investigating this compound utilized [³H]this compound to assess covalent binding to proteins in vitro, using systems such as rat and human hepatocytes and liver microsomes. researchgate.netresearchgate.netacs.orgnih.gov These studies observed similar levels of covalent binding in rat and human hepatocytes. acs.orgnih.gov Higher levels of covalent binding were noted in liver microsomes supplemented with CoA and ATP compared to UDPGA. researchgate.netacs.orgnih.gov The addition of glutathione (B108866) (GSH) was shown to attenuate CoA thioester-mediated covalent binding. acs.orgnih.gov These radiometric studies provided insights into the formation of reactive metabolites, specifically an acyl glucuronide and an acyl CoA thioester, which could covalently modify proteins. researchgate.netacs.orgnih.gov Radiometric techniques, such as autoradiography, are also generally used to examine tissue distribution and retention, which can correlate with in vivo covalent binding to proteins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive identification and structure elucidation of chemical compounds, including metabolites. nist.govnih.govfrontiersin.org While direct application of NMR specifically for the structure elucidation of this compound metabolites was not explicitly detailed in the provided snippets, NMR is recognized as a gold standard in metabolite identification. nist.gov The structure elucidation of an O-glucuronide of a backup candidate to this compound was achieved using microbial biotransformation followed by NMR spectroscopy, demonstrating the utility of this technique for related compounds. hyphadiscovery.com Both 1D and 2D NMR approaches are used for metabolite identification, particularly for more complex structures or those at lower concentrations. nih.gov NMR provides detailed information about the atomic connectivity and chemical environment within a molecule, which is essential for confirming metabolite structures. nih.govfrontiersin.org

In Vitro Cellular and Subcellular Assays

In vitro cellular and subcellular assays are essential for studying the biological activity, receptor interactions, and metabolic processes of compounds like this compound in controlled environments.

Cultured Cell Lines (e.g., HEK293T, MIN6 cells) for Receptor Expression and Signaling

Cultured cell lines are widely used to study receptor expression, signaling pathways, and the effects of compounds that target specific receptors. This compound is a selective agonist for GPR40, a receptor expressed in pancreatic beta cells. researchgate.netacs.orgnih.gov MIN6 cells are a commonly used pancreatic beta-cell line for studying receptor function. scholaris.ca While the provided information does not specifically detail this compound studies in MIN6 cells, this cell line is relevant for investigating the effects of GPR40 agonists on beta-cell function and insulin (B600854) secretion. researchgate.netscholaris.ca HEK293T cells are another versatile cell line frequently used for transient expression of receptors and subsequent signaling studies. nih.govnih.gov These cells can be employed in assays, such as BRET assays, to investigate receptor dimerization and signaling cascades upon ligand binding. nih.gov They are also utilized in cell-contact-triggered gene expression assays involving receptor components. nih.gov Although the direct application of HEK293T cells for this compound/GPR40 signaling studies was not explicitly found, these cell lines represent standard models for expressing and characterizing G protein-coupled receptors like GPR40 and evaluating the signaling responses to agonists.

Isolated Organelles (e.g., Liver Microsomes) for Enzyme Activity Assays

Isolated organelles, particularly liver microsomes, have been instrumental in studying the metabolic transformation and potential bioactivation of this compound. Liver microsomes contain a variety of enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism. Studies using rat and human liver microsomes fortified with cofactors such as UDPGA (for glucuronidation) or CoA and ATP (for acyl CoA formation) have been conducted to characterize this compound metabolism and its potential to form reactive metabolites. nih.govacs.orgresearchgate.netacs.org

Research involving the incubation of [³H]this compound in liver microsomes has shown the formation of an acyl glucuronide metabolite when fortified with UDPGA. nih.govacs.orgresearchgate.netacs.org Furthermore, in the presence of CoA and ATP, a CoA thioester metabolite was detected, albeit in trace amounts in human liver microsomes. nih.govacs.orgresearchgate.netacs.org These studies highlight the utility of isolated liver microsomes in identifying specific metabolic pathways and the potential for reactive metabolite formation. The levels of covalent binding to protein were observed to be higher in liver microsomes supplemented with CoA and ATP compared to UDPGA, suggesting the involvement of the acyl CoA thioester in protein modification. nih.govacs.orgresearchgate.netacs.org

Proteomic and Chemoproteomic Methodologies

Proteomic and chemoproteomic approaches have been applied to investigate the interaction of this compound with its target protein, GPR40, and to identify potential off-targets or proteins modified by reactive metabolites. These methodologies enable the large-scale study of protein expression, modification, and interaction. frontiersin.orgarxiv.org

Label-Free Quantitative Proteomics for Target Engagement

Label-free quantitative proteomics is a mass spectrometry-based technique used to determine the relative abundance of proteins in different biological samples without the use of stable isotopic labels. silantes.comcreative-proteomics.com This method relies on comparing the intensities of peptide ions or the spectral counts corresponding to specific proteins. silantes.comcreative-proteomics.com

In the context of this compound research, label-free proteomic analysis has been employed to assess target engagement. For instance, studies utilizing a photocatalytic labeling strategy with an iridium conjugate of this compound (this compound-Ir) in GPR40-expressing cells followed by label-free proteomic analysis revealed enrichment of the target protein GPR40 (also known as FFAR1) compared to experiments where the labeling was competed with the unmodified this compound ligand. researchgate.netscribd.comresearchgate.netpnas.orgnih.gov This demonstrates the application of label-free proteomics in confirming the interaction of this compound or its conjugates with its intended target.

TMT-Based Quantitative Chemoproteomics for Ligand-Protein Interactions

TMT (Tandem Mass Tag)-based quantitative chemoproteomics is a method that uses isobaric tags to label peptides from different samples, allowing for their multiplexed analysis in a single mass spectrometry run. frontiersin.org This technique provides quantitative information on protein abundance and can be used to identify proteins that interact with a specific ligand or are covalently modified by it. frontiersin.org

While the provided search results specifically mention TMT-based quantitative chemoproteomics in the context of other compounds like SCH58261 and JQ1 researchgate.netpnas.orgnih.govbiorxiv.orgbiorxiv.org, they also discuss its general application in target identification and assessing the interactome of small molecules. frontiersin.orgbiorxiv.orgbiorxiv.org The principle involves using a labeled probe based on the ligand of interest to capture interacting proteins, which are then identified and quantified using TMT labeling and mass spectrometry. Although direct data tables for TMT-based studies specifically with this compound were not found in the provided snippets, the methodology is relevant for comprehensively assessing this compound's protein interactions, including potential off-targets, by comparing samples treated with the labeled probe versus control or competitor conditions.

Enrichment Strategies for Protein Adduct Isolation and Identification

Identifying proteins that form covalent adducts with reactive metabolites is crucial for understanding mechanisms of toxicity, such as drug-induced liver injury (DILI) observed with this compound. nih.govacs.orgresearchgate.netacs.orgresearchgate.net Enrichment strategies are employed to isolate and concentrate these modified proteins or peptides before mass spectrometry analysis.

Studies on this compound bioactivation have shown that its metabolism can lead to the formation of reactive species, specifically an acyl glucuronide and an acyl CoA thioester, which can covalently modify proteins. nih.govacs.orgresearchgate.netacs.orgresearchgate.netacs.org To identify the sites of modification and the adducted proteins, researchers have utilized approaches involving the incubation of cells or microsomes with labeled this compound (e.g., [³H]this compound). nih.govacs.orgresearchgate.netacs.orgresearchgate.net Following incubation, proteins are isolated, and techniques such as protease digestion are applied to generate peptides. nih.govacs.orgresearchgate.netacs.org Subsequently, methods like affinity enrichment using tags incorporated into the probe or techniques focusing on the chemical properties of the adducts can be used to isolate the modified peptides. Mass spectrometry is then used to identify the adducted peptides and thus the proteins that have been covalently modified. acs.org

Research on this compound has identified specific amino acid residues involved in protein adduct formation. Transacylated products with lysine, serine, and cysteine residues have been identified. nih.govacs.orgresearchgate.netacs.org Additionally, glycation adducts resulting from the rearrangement of the acyl glucuronide to reactive aldehydes have been found to condense with lysine residues. nih.govacs.orgresearchgate.netacs.orgcolab.ws These findings, derived from studies involving protein isolation and adduct identification, underscore the importance of enrichment strategies in characterizing the covalent binding of this compound metabolites to proteins.

Q & A

What is the mechanistic basis of MK-8666's role in modulating insulin secretion via GPR40?

Basic Research Question
this compound acts as a partial agonist of GPR40 (Free Fatty Acid Receptor 1), which enhances fatty acid-induced insulin secretion in pancreatic β-cells and intestinal enteroendocrine cells. Experimental validation typically involves in vitro models such as HEK293 cells expressing human GPR40, where intracellular IP accumulation assays quantify receptor activation . Dose-response curves (e.g., EC₅₀ values) are critical for evaluating potency, with comparisons to reference agonists to establish partial vs. full agonism .

What standardized assays are recommended for assessing this compound's inhibitory effects on bile salt export pump (BSEP) activity?

Basic Research Question
A two-tiered in vitro approach is advised:

Primary Screening : Membrane vesicle assays measuring BSEP inhibition via ATP-dependent transport of radiolabeled taurocholate. This compound’s concentration-dependent inhibition (e.g., IC₅₀) can be plotted using nonlinear regression .

Secondary Validation : Hepatocyte models to detect metabolite-mediated BSEP inhibition, such as this compound’s glucuronide derivatives (e.g., M521), which may exhibit enhanced toxicity .

How can researchers reconcile this compound's efficacy in glucose lowering with its hepatotoxic liabilities?

Advanced Research Question
While this compound effectively lowers glucose via GPR40 agonism , its hepatotoxicity arises from reactive acyl glucuronide metabolites with short half-lives (<7 hours), leading to covalent protein adducts in hepatocytes . Methodological strategies include:

  • Metabolite Stability Assays : LC-MS/MS to quantify glucuronide half-life and reactivity.
  • Cytotoxicity Screening : ALT/AST release assays in primary hepatocytes exposed to this compound and its metabolites .

What structural insights explain this compound's cooperative binding with allosteric agonists like AP8?

Advanced Research Question
X-ray crystallography (PDB: 5TZR, 5TZY) reveals that this compound occupies the orthosteric site of GPR40, while AP8 binds an allosteric pocket. Key interactions include:

  • This compound : Hydrogen bonding with Tyr¹³³.³⁷ and hydrophobic contacts with TM4 residues.
  • AP8 Stabilization : Enhanced this compound binding via TM4 conformational changes, validated by Gaussian accelerated molecular dynamics (GaMD) simulations showing reduced RMSD fluctuations in ternary complexes .

How should researchers address variability in BSEP inhibition data across different this compound concentrations?

Advanced Research Question
Variability in dose-response curves (e.g., Figure 1A ) may stem from metabolite interference or assay-specific factors. Mitigation strategies include:

  • Normalization : Express inhibition relative to positive controls (e.g., cyclosporine A).
  • Reproducibility Testing : Triplicate runs with freshly prepared this compound solutions to exclude degradation artifacts.

What experimental protocols are recommended for validating this compound's identity and purity in preclinical studies?

Basic Research Question
Per IUPAC guidelines, new compounds require:

  • Spectral Data : ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity ≥95%.
  • Batch Consistency : Comparative analysis of multiple synthesis batches via chromatographic retention times and melting points .

How do molecular dynamics (MD) simulations enhance understanding of this compound’s binding kinetics?

Advanced Research Question
Supervised MD (SuMD) and GaMD simulations track this compound’s unbinding pathways and allosteric communication in GPR40. Key steps:

System Preparation : Embed GPR40-MK-8666 complexes in lipid bilayers using CHARMM-GUI.

Trajectory Analysis : RMSD/RMSF calculations to identify stable binding conformers and critical residues (e.g., ECL2 involvement) .

What in vivo models best replicate this compound’s clinical hepatotoxicity profile?

Advanced Research Question
Diabetic rodent models (e.g., Zucker Diabetic Fatty rats) treated with this compound for 4–8 weeks can recapitulate Hy’s Law markers (ALT >5× ULN, T-BIL >2× ULN). Histopathology and serum metabolomics (e.g., acyl glucuronide levels) are critical endpoints .

How can researchers optimize this compound’s therapeutic index through structural modifications?

Advanced Research Question
Rational design strategies include:

  • Glucuronidation Blocking : Introducing steric hindrance at metabolic hotspots (e.g., C-6 position).
  • Selectivity Screening : Counterassays against off-target GPCRs (e.g., GPR120) to minimize adverse effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.